Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Description
Properties
IUPAC Name |
methyl 6-methoxy-2-phenylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-8-10(13(16)18-2)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMGZKALBHAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233140 | |
| Record name | Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-01-4 | |
| Record name | Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate typically involves the reaction of 6-methoxy-2-phenylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate has been investigated for its potential pharmacological properties. Research highlights its role in anti-inflammatory, analgesic, and antibacterial activities.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. For instance, derivatives similar to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays revealed that certain derivatives significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
Antibacterial Properties
The compound has also demonstrated antibacterial activity against various pathogens. In a study assessing the antibacterial efficacy of several pyrimidine derivatives, this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Agricultural Applications
This compound has been explored for its potential as a herbicide due to its structural similarity to known herbicidal agents.
Herbicidal Activity
Patented formulations involving pyrimidine derivatives have been developed for agricultural use. These compounds target specific biochemical pathways in plants, disrupting growth and leading to effective weed control without harming crops .
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic semiconductors and polymers.
Organic Electronics
Research indicates that pyrimidine-based compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their electronic properties allow for efficient charge transport and light emission, making them suitable candidates for advanced electronic materials .
Case Study 1: Anti-inflammatory Research
In a controlled study, researchers synthesized various pyrimidine derivatives, including this compound, and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced edema compared to the control group, showcasing their therapeutic potential in treating inflammatory conditions .
Case Study 2: Agricultural Trials
Field trials were conducted to assess the herbicidal effectiveness of formulations containing this compound against common agricultural weeds. The results demonstrated a significant reduction in weed biomass without adversely affecting crop yield, highlighting its viability as an eco-friendly herbicide option .
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinecarboxylates
Structural and Physicochemical Properties
The table below compares key structural features and available physicochemical data for methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate and related compounds:
Key Observations:
- Substituent Effects: The methoxy group (6-OCH₃) in the target compound enhances lipophilicity compared to hydroxyl (2-OH) or amino (2-NH₂) groups, which may improve membrane permeability. Thioxo groups (2-S) may increase metabolic stability compared to oxo analogs due to reduced susceptibility to hydrolysis.
Ester Variations :
Methodological Considerations for Compound Similarity
Computational methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting biological activity. Key principles include:
- Structural Similarity : Analogous substituents (e.g., phenyl vs. chlorophenyl) may retain target binding but alter potency or selectivity.
- Dissimilarity-Driven Discovery: Varied substituents (e.g., thioxo vs. methoxy) enable exploration of novel bioactive scaffolds.
Biological Activity
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their ability to interact with various biological targets. The compound's structure includes a methoxy group, a phenyl ring, and a pyrimidine backbone, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibitory effects on various cancer cell lines, particularly in breast cancer models:
- Inhibition of Cell Proliferation : The compound exhibited an IC value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative activity .
- Selectivity : Notably, it showed a nearly 20-fold greater effect on cancer cells compared to non-cancerous MCF10A cells, suggesting a favorable selectivity index for targeting malignant cells .
- Mechanism of Action : The compound's mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. In vivo studies demonstrated that it inhibited lung metastasis more effectively than the known compound TAE226 .
2. Anti-inflammatory Properties
Pyrimidine derivatives, including this compound, have been associated with anti-inflammatory effects:
- COX Inhibition : Compounds in this class have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC values against COX-2 for similar pyrimidine derivatives were reported as low as 0.04 μmol .
3. Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Minimum Inhibitory Concentration (MIC) : Studies have indicated that this compound exhibits antibacterial activity with MIC values comparable to standard antibiotics like cefotaxime and ceftriaxone .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Target | IC Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | |
| Anti-inflammatory | COX-2 | 0.04 μmol | |
| Antibacterial | Various bacterial strains | Comparable to standard antibiotics |
Mechanisms Underlying Biological Activity
The biological activities of this compound can be attributed to its structural features that facilitate interaction with key biological targets:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like COX and MMPs contributes to its anti-inflammatory and anticancer effects.
- Selective Targeting : The substitution patterns on the pyrimidine ring influence the compound's selectivity towards cancerous versus non-cancerous cells.
- Cell Cycle Modulation : Similar compounds have been shown to interact with cell cycle regulators, leading to cell cycle arrest in cancer cells .
Q & A
Q. What are the common synthetic routes for Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate?
The compound is typically synthesized via the Biginelli reaction or modified multi-step protocols. For example, analogous dihydropyrimidine derivatives are prepared by condensing aldehydes (e.g., benzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea derivatives under acidic conditions . A one-pot reaction involving ethyl acetoacetate, S-methylisourea, and substituted benzaldehydes has been reported for similar structures, yielding intermediates that can be further functionalized . Adjusting reaction conditions (e.g., solvent, temperature, catalyst) can optimize yields, as demonstrated in the synthesis of ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate under reflux .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
Key methods include:
- FTIR and FT-Raman spectroscopy to identify functional groups (e.g., carbonyl, methoxy) and confirm substituent positions .
- Single-crystal X-ray diffraction to resolve the 3D structure, bond angles (e.g., C–C bonds averaging 1.377 Å), and intermolecular interactions (e.g., hydrogen bonding networks) .
- NMR spectroscopy (¹H and ¹³C) to assign regiochemistry and verify purity, as shown in studies of structurally related pyrimidine carboxylates .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its stability and reactivity?
X-ray crystallography reveals a planar pyrimidine ring with a dihedral angle of 12.3° relative to the phenyl group, suggesting limited conjugation and potential steric hindrance during reactions . The methoxy and ester groups adopt specific orientations (e.g., C7–C12–C11–C10 torsion angle = 127.01°), influencing hydrogen-bonding patterns and crystal packing. These structural insights help predict solubility, stability under thermal stress, and reactivity toward nucleophiles .
Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?
Regioselectivity in functionalization (e.g., halogenation, amination) can be controlled by:
- Directing groups : The methoxy group at position 6 and the ester at position 4 act as electron-donating/withdrawing groups, directing electrophilic substitution to specific positions .
- Reagent choice : Chlorination with POCl₃ selectively targets the pyrimidine ring over the phenyl group, as seen in analogous compounds .
- Protecting groups : Temporary protection of the ester or methoxy moieties prevents undesired side reactions during multi-step syntheses .
Q. How can researchers resolve contradictions in bioactivity data for this compound and its analogs?
Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from:
- Experimental design variability : Differences in bacterial strains, concentrations, or assay protocols (e.g., disk diffusion vs. broth microdilution) .
- Structural modifications : Subtle changes, such as replacing the methoxy group with a methylthio group, alter lipophilicity and membrane permeability, impacting activity .
- Control experiments : Include positive controls (e.g., known antibiotics) and validate purity via HPLC to rule out impurities as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
